1,4-Hexadiene is an organic compound with the molecular formula and a molecular weight of approximately 82.14 g/mol. It exists in two stereoisomeric forms: cis-1,4-hexadiene and trans-1,4-hexadiene. The compound features two double bonds located at the first and fourth carbon atoms in the chain, making it a conjugated diene. Its structural formula can be represented as:
textH H | |H--C=C--C--C=C--H | | H H
1,4-Hexadiene is highly flammable and poses various health risks, including skin and eye irritation upon contact. It is primarily used as an intermediate in chemical synthesis and has applications in polymer production.
These reactions underscore its versatility as a building block in organic synthesis.
1,4-Hexadiene can be synthesized through several methods:
1,4-Hexadiene has several applications:
Interaction studies involving 1,4-hexadiene primarily focus on its reactivity with other chemicals. For instance:
These studies highlight its significance not only as a chemical feedstock but also in environmental chemistry.
Several compounds share structural similarities with 1,4-hexadiene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,3-Hexadiene | C6H10 | Contains double bonds at positions 1 and 3; less stable than 1,4-hexadiene. |
2,4-Hexadiene | C6H10 | Features double bonds at positions 2 and 4; more steric hindrance compared to 1,4-hexadiene. |
Cyclohexene | C6H10 | A cyclic structure with one double bond; different reactivity profile due to ring strain. |
Hexa-1,5-diene | C6H10 | Contains double bonds at positions 1 and 5; distinct reactivity due to non-conjugation. |
What sets 1,4-hexadiene apart from these similar compounds is its conjugated diene system which provides unique stability and reactivity patterns. This makes it particularly useful in applications requiring controlled polymerization and specific reaction pathways.
Flammable;Irritant